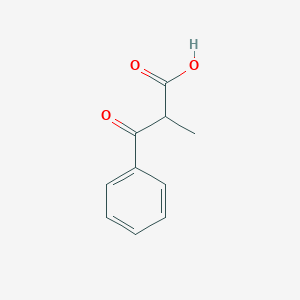![molecular formula C14H11ClFNO2 B221832 4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is also known as CF33 and has been shown to possess interesting biological properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of CF33 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions that are essential for cancer cell growth and survival. This compound has been shown to target the oncogenic protein MDMX, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
CF33 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-oxidant effects. CF33 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CF33 for lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of CF33 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on CF33. One area of interest is the development of more potent derivatives of this compound that can be used in cancer treatment. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-oxidant effects of CF33. Additionally, the potential applications of CF33 in the treatment of other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.
Métodos De Síntesis
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide is a complex process that involves several steps. The first step is the preparation of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 4-(aminomethyl)benzoic acid to form the desired product. This process has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide in scientific research are numerous. One of the most promising areas of research is in the field of cancer treatment. CF33 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Propiedades
Nombre del producto |
4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide |
|---|---|
Fórmula molecular |
C14H11ClFNO2 |
Peso molecular |
279.69 g/mol |
Nombre IUPAC |
4-[(2-chloro-6-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2,(H2,17,18) |
Clave InChI |
ZPRMXKAHYCEXCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)N)F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




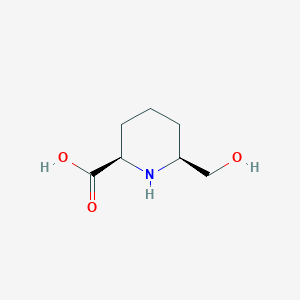
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
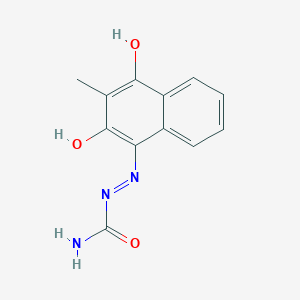
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
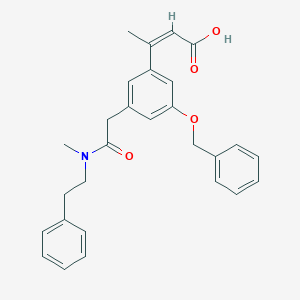
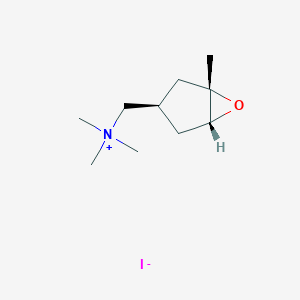
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
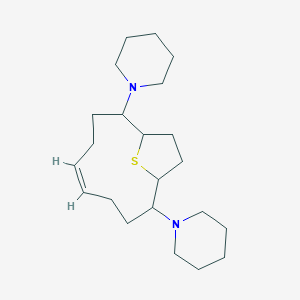
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
